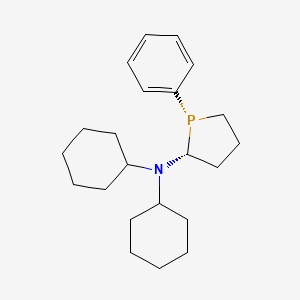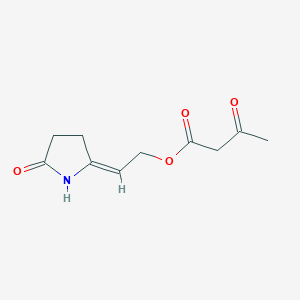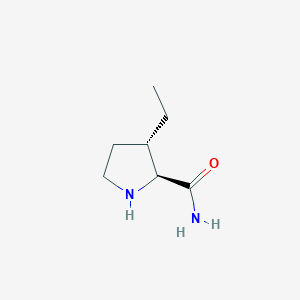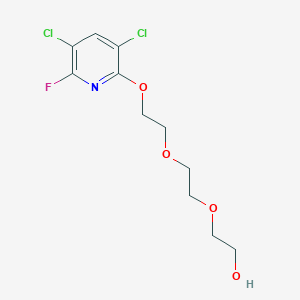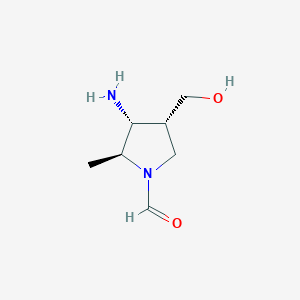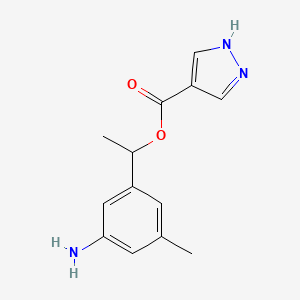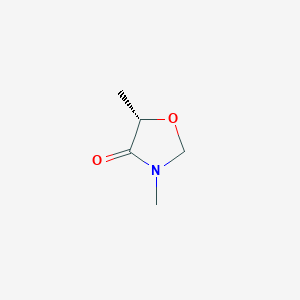
(S)-3,5-Dimethyloxazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3,5-Dimethyloxazolidin-4-one is a chiral oxazolidinone derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with two methyl groups attached at the 3 and 5 positions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Dimethyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with phosgene or triphosgene under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is preferred to minimize the hazards associated with phosgene gas.
化学反应分析
Types of Reactions
(S)-3,5-Dimethyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other nitrogen-containing heterocycles.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or other nitrogen heterocycles.
科学研究应用
(S)-3,5-Dimethyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound can be a precursor for developing new antibiotics.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用机制
The mechanism of action of (S)-3,5-Dimethyloxazolidin-4-one in asymmetric synthesis involves its ability to form stable complexes with various substrates, thereby inducing chirality in the resulting products. The compound’s oxazolidinone ring can coordinate with metal catalysts, enhancing the selectivity and efficiency of the reactions. In medicinal applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
相似化合物的比较
Similar Compounds
®-3,5-Dimethyloxazolidin-4-one: The enantiomer of (S)-3,5-Dimethyloxazolidin-4-one, used in similar applications but with different stereochemical outcomes.
2-Oxazolidinone: A simpler oxazolidinone derivative without the methyl groups, used as a building block in organic synthesis.
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Uniqueness
This compound is unique due to its chiral nature and the presence of two methyl groups, which enhance its stability and reactivity in asymmetric synthesis. Its ability to form stable complexes with various substrates makes it a valuable tool in the synthesis of enantiomerically pure compounds.
属性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC 名称 |
(5S)-3,5-dimethyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C5H9NO2/c1-4-5(7)6(2)3-8-4/h4H,3H2,1-2H3/t4-/m0/s1 |
InChI 键 |
WMHKNQRYXPXYNR-BYPYZUCNSA-N |
手性 SMILES |
C[C@H]1C(=O)N(CO1)C |
规范 SMILES |
CC1C(=O)N(CO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


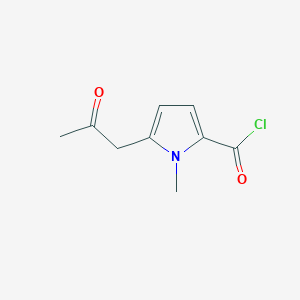

![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
